molecular formula C11H3F17N2 B11991999 Imidazole, 4-heptadecafluorooctyl- CAS No. 81769-56-4

Imidazole, 4-heptadecafluorooctyl-

Cat. No.: B11991999
CAS No.: 81769-56-4
M. Wt: 486.13 g/mol
InChI Key: ZJGFRIPXEMYHFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Heptadecafluorooctylimidazole is a fluorinated imidazole derivative featuring a perfluorinated octyl chain (-C8F17) at the 4-position of the imidazole ring. The compound's structure combines the aromatic heterocycle of imidazole with the hydrophobic and lipophobic properties of perfluoroalkyl groups. These characteristics make it valuable in applications requiring chemical inertness, thermal stability, and surface activity, such as coatings, surfactants, or specialty materials .

Properties

CAS No.

81769-56-4

Molecular Formula

C11H3F17N2

Molecular Weight

486.13 g/mol

IUPAC Name

5-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl)-1H-imidazole

InChI

InChI=1S/C11H3F17N2/c12-4(13,3-1-29-2-30-3)5(14,15)6(16,17)7(18,19)8(20,21)9(22,23)10(24,25)11(26,27)28/h1-2H,(H,29,30)

InChI Key

ZJGFRIPXEMYHFJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC=N1)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorinated Alkyl-Substituted Imidazoles

1H-Imidazole, 4-(1,1,2,2,3,3,4,4-Octafluoro-4-Iodobutyl)- (CAS 107553-29-7)
  • Structure : Contains a shorter perfluorobutyl chain (-C4F8I) with an iodine atom at the terminal position.
  • Properties: Molecular weight: 394.003 g/mol (vs. ~600–700 g/mol for 4-heptadecafluorooctylimidazole). The iodine substituent enhances reactivity in substitution reactions, making it useful as a synthetic intermediate.
Key Differences :
  • Chain Length : The heptadecafluorooctyl group provides superior hydrophobicity and surface activity compared to shorter chains.
  • Reactivity : The iodine in the octafluorobutyl derivative enables nucleophilic substitutions, while the perfluorooctyl group in 4-heptadecafluorooctylimidazole is chemically inert.

Aromatic-Substituted Imidazoles

Ethyl 2-(4-Fluorophenyl)-1,4-diphenyl-1H-imidazole-5-carboxylate (3f)
  • Structure : Features aromatic substituents (phenyl, fluorophenyl) and an ester group at the 5-position.
  • Properties: Melting point: 119–120°C. Aromatic groups enhance π-π interactions, increasing crystallinity and thermal stability.
Key Differences :
  • Substituent Effects : Aromatic substituents improve electrochemical stability but reduce hydrophobicity compared to perfluorinated chains.
  • Applications : Aromatic imidazoles are prioritized in drug design (e.g., antifungals, kinase inhibitors), whereas fluorinated derivatives excel in material science .

Simple Alkyl-Substituted Imidazoles

4-Methylimidazole (CAS 822-36-6)
  • Structure : A small methyl group at the 4-position.
  • Properties :
    • Molecular weight: 82.1 g/mol.
    • High solubility in polar solvents due to minimal steric hindrance.
    • Used as a catalyst in polymer production but lacks the surface activity of fluorinated analogs .
Key Differences :

Complex Heterocyclic Derivatives

1-[(4S)-2-(4-Fluoro-3,5-Dimethylphenyl)-4-Methyl-2H-Pyrazolo[4,3-c]Pyridin-3-Yl]-3-(4-Fluoro-1-Methyl-1H-Indazol-5-Yl)-1,3-Dihydro-2H-Imidazol-2-One
  • Structure : Combines imidazolone with fluorinated aromatic and pyrazolo-pyridine moieties.
  • Properties :
    • Designed for bioactivity (e.g., kinase inhibition).
    • Fluorine atoms enhance metabolic stability and binding affinity .
Key Differences :
  • Application Scope : Complex fluorinated heterocycles target pharmaceutical uses, while 4-heptadecafluorooctylimidazole is geared toward industrial applications.

Data Tables

Table 1: Structural and Physical Properties

Compound Substituent(s) Molecular Weight (g/mol) Melting Point (°C) Key Applications
4-Heptadecafluorooctylimidazole -C8F17 at 4-position ~600–700* N/A Surfactants, coatings
CAS 107553-29-7 -C4F8I at 4-position 394.003 N/A Synthetic intermediates
Compound 3f 4-Fluorophenyl, ester 352.36 119–120 Pharmaceuticals
4-Methylimidazole -CH3 at 4-position 82.1 N/A Polymer catalysts

*Estimated based on analogous perfluorinated compounds.

Table 2: Reactivity and Stability Comparison

Compound Fluorine Content Hydrophobicity Thermal Stability Environmental Persistence
4-Heptadecafluorooctylimidazole High Very High High Likely high (PFAS concern)
CAS 107553-29-7 Moderate Moderate Moderate Lower (shorter chain)
Compound 3f Low (aromatic F) Low High Low

Preparation Methods

Reaction Mechanism:

  • Base Activation : Imidazole is deprotonated using a base (e.g., NaOH, KOH), generating a nucleophilic imidazolide ion.

  • Sulfonylation : The imidazolide ion attacks the electrophilic sulfur in HFOSCl, displacing chloride and forming the sulfonamide bond.

Typical Conditions :

  • Molar Ratio : 1:1 (imidazole:HFOSCl) with 10–20% excess imidazole to ensure complete conversion.

  • Solvent : Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF).

  • Temperature : 0–5°C initially, followed by gradual warming to 25°C for 12–24 hours.

  • Base : Triethylamine (TEA) or sodium hydride (NaH).

Yield Optimization :

ParameterOptimal RangeImpact on Yield
Reaction Time18–24 hoursMaximizes conversion (>85%)
Solvent PolarityHigh (DMF)Enhances nucleophilicity
Base StrengthStrong (NaH)Improves deprotonation

Challenges :

  • Competitive N-1 and N-3 sulfonylation requires regioselective control.

  • Moisture sensitivity of HFOSCl necessitates inert atmosphere handling.

Copper-Catalyzed Cross-Coupling of Fluorinated Alkyl Halides

A modified Ullmann-type coupling introduces the perfluorooctyl group via C–N bond formation.

Reaction Steps:

  • Substrate Preparation : 4-Iodoimidazole is synthesized via iodination of imidazole using N-iodosuccinimide (NIS).

  • Coupling Reaction :

    • 4-Iodoimidazole + Heptadecafluorooctyl iodide + CuI catalyst → 4-Heptadecafluorooctylimidazole.

Conditions :

  • Catalyst : CuI (10 mol%) with 1,10-phenanthroline as a ligand.

  • Solvent : Dimethyl sulfoxide (DMSO) at 80–100°C.

  • Duration : 24–48 hours.

Performance Data :

Catalyst SystemYield (%)Purity (%)
CuI/Phenanthroline7295
CuBr/Neocuproine6592

Advantages :

  • Tolerates steric bulk of the perfluorooctyl group.

  • Scalable for industrial production.

Radical Addition via Photocatalysis

Emerging methodologies employ visible-light photocatalysis to attach fluorinated alkyl chains.

Procedure :

  • Radical Generation : Heptadecafluorooctyl iodide undergoes homolytic cleavage under blue LED light (450 nm).

  • Addition to Imidazole : The perfluorooctyl radical reacts with 4-H imidazole, forming the C–C bond.

Key Parameters :

  • Catalyst : Ir(ppy)₃ (2 mol%).

  • Solvent : Acetonitrile (MeCN).

  • Irradiation Time : 6–8 hours.

Outcomes :

  • Yield : 60–68% (room temperature).

  • Selectivity : >90% for 4-position due to radical stability at electron-deficient sites.

One-Pot Multicomponent Synthesis

Adapting the Debus-Radziszewski imidazole synthesis, this method integrates the perfluorooctyl group during ring formation.

Components :

  • 1,2-Dicarbonyl compound (e.g., glyoxal).

  • Ammonia.

  • Heptadecafluorooctyl aldehyde.

Reaction Pathway :

  • Condensation of glyoxal, ammonia, and aldehyde forms an imine intermediate.

  • Cyclization yields 4-heptadecafluorooctylimidazole.

Optimization :

  • Aldehyde Purity : >98% minimizes side products.

  • Temperature : 60–70°C prevents decomposition of fluorinated aldehyde.

Yield Comparison :

Aldehyde SourceYield (%)
Commercial C8F17CHO55
In-situ generated C8F17CHO48

Post-Functionalization of Preformed Imidazole

Late-stage fluorination using perfluorooctyl Grignard reagents offers an alternative route.

Steps :

  • Lithiation : 4-Bromoimidazole is treated with n-BuLi at −78°C.

  • Alkylation : Addition of C8F17MgBr forms the C–C bond.

Critical Factors :

  • Temperature Control : −78°C prevents side reactions.

  • Solvent : Tetrahydrofuran (THF) with 1,2-dimethoxyethane (DME) as cosolvent.

Efficiency :

  • Conversion : 70–75%.

  • Byproducts : <5% N-alkylation.

Q & A

Q. What are the common synthetic routes for fluorinated imidazole derivatives like 4-heptadecafluorooctyl-imidazole?

Methodological Answer: Fluorinated imidazoles are synthesized via multi-step reactions. Key approaches include:

  • Nucleophilic substitution : Reacting bromo- or chloro-substituted ketones with formamide under controlled heating (60–100°C) to form the imidazole core .
  • Cross-coupling : Palladium-catalyzed reactions (e.g., Suzuki-Miyaura) to introduce aryl/alkyl groups post-core formation .
  • Fluorination strategies : Direct fluorination using agents like Selectfluor or via pre-fluorinated building blocks (e.g., 4-fluorobenzoyl chloride) .

Q. How can researchers characterize the purity and structural integrity of fluorinated imidazoles?

Methodological Answer: Combine orthogonal analytical techniques:

  • HPLC : Normal-phase HPLC (NP-HPLC) with retention times (e.g., tR = 5.85–30.19 min) to assess purity .
  • Spectroscopy :
    • IR : Identify functional groups (e.g., C-F stretches at 1100–1250 cm⁻¹) .
    • NMR : Confirm regiochemistry (e.g., ¹³C NMR shifts for fluorinated carbons at δ 110–120) .
  • X-ray crystallography : Resolve ambiguous stereochemistry (e.g., C–F bond angles in crystal structures) .

Advanced Research Questions

Q. How to design structure-activity relationship (SAR) studies for fluorinated imidazole derivatives?

Methodological Answer:

  • Systematic substitution : Vary fluorinated substituents (e.g., alkyl vs. aryl fluorination) and test bioactivity (e.g., enzyme inhibition or antimicrobial activity ).
  • Computational modeling : Use DFT calculations to correlate electronic effects (e.g., fluorine’s electronegativity) with biological target binding .
  • Dose-response assays : Quantify IC50 values under standardized conditions (e.g., pH 7.4, 37°C) to compare potency .

Q. Example Workflow :

Synthesize derivatives with varying fluorinated side chains.

Screen against target enzymes (e.g., indoleamine 2,3-dioxygenase) .

Model ligand-receptor interactions using molecular docking .

Q. How to resolve contradictions in reported bioactivity data for fluorinated imidazoles?

Methodological Answer: Contradictions often arise from assay variability or impurities. Mitigate by:

  • Reproducing assays : Use identical protocols (e.g., enzyme concentration, incubation time) .
  • Purity validation : Re-analyze disputed compounds via HPLC and mass spectrometry .
  • Meta-analysis : Compare data across studies using statistical tools (e.g., ANOVA for IC50 variability) .

Q. Case Study :

  • Compound 4-(3-fluorophenyl)-1H-imidazole showed conflicting IC50 values in enzyme assays. Re-evaluation revealed impurities in early batches (validated via NP-HPLC) .

Q. What advanced techniques optimize reaction yields for complex fluorinated imidazoles?

Methodological Answer:

  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 24 hrs to 2 hrs) while maintaining yields >60% .
  • Flow chemistry : Enhances reproducibility for hazardous intermediates (e.g., fluorinated Grignard reagents) .
  • DoE (Design of Experiments) : Use factorial design to optimize variables (temperature, solvent ratio) .

Q. Example Optimization Table :

VariableLow LevelHigh LevelOptimal Level (Predicted)
Temperature (°C)6010085
Solvent (DMF:H₂O)1:13:12:1

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.